(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

Catalog No.
S13551643
CAS No.
M.F
C10H12F3NO2
M. Wt
235.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]prop...

Product Name

(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

IUPAC Name

(1R,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1

InChI Key

NLUVRNHIPQPEQO-MUWHJKNJSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)(F)F)N)O

(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, making it notable for its unique chemical properties. The molecular formula of this compound is C10H12F3NO2C_{10}H_{12}F_3NO_2, and it has a molecular weight of 235.20 g/mol. The compound's structure includes an amino group and a secondary alcohol, contributing to its potential biological activity and reactivity in various

Types of Reactions

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction reactions with agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides.

The biological activity of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. This compound has potential applications in drug development due to its bioactive properties.

The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and (R)-1-phenylethylamine.
  • Key Steps:
    • Reductive Amination: This process is carried out using sodium triacetoxyborohydride in an organic solvent like dichloromethane.
    • Purification: The product is purified using techniques such as column chromatography to achieve high enantiomeric purity.

This compound has potential applications in various fields:

  • Agrochemicals: It can be utilized in the development of herbicides and insecticides due to its bioactive properties.
  • Materials Science: It may find applications in designing fluorinated materials with unique properties that enhance performance in specific applications.

Studies on the interactions of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL indicate that it interacts with specific enzymes and receptors, influencing biochemical pathways related to signal transduction and metabolic processes. These interactions are crucial for understanding its therapeutic potential and optimizing its use in drug development.

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit structural similarities to (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL, including:

Compound NameMolecular FormulaKey Features
(1S,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OLC9H11ClFNOC_9H_{11}ClFNOContains chlorine and fluorine substituents; used in similar biological studies.
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OLC10H12F3NO2C_{10}H_{12}F_3NO_2Similar trifluoromethoxy substitution but with a different phenyl positioning.
(RS)-1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olC12H16ClO3C_{12}H_{16}ClO_3A key intermediate in selective β-blocker synthesis; features different functional groups.

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL lies in its specific substitution pattern on the aromatic ring and the presence of the trifluoromethoxy group. This structural configuration influences its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

235.08201311 g/mol

Monoisotopic Mass

235.08201311 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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